Cas no 53907-81-6 (5-methylheptan-2-amine)
5-methylheptan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-Methyl-2-heptanamine
- 5-methylheptan-2-amine
- AKOS011385238
- DB-306778
- 2-Heptanamine, 5-methyl-
- 53907-81-6
- IGELDTXGMACMRK-UHFFFAOYSA-N
- EN300-1998373
- SCHEMBL3360148
- 1,4-Dimethylhexylamine #
-
- MDL: MFCD08454491
- Inchi: 1S/C8H19N/c1-4-7(2)5-6-8(3)9/h7-8H,4-6,9H2,1-3H3
- InChI Key: IGELDTXGMACMRK-UHFFFAOYSA-N
- SMILES: NC(C)CCC(C)CC
Computed Properties
- Exact Mass: 129.151749610Da
- Monoisotopic Mass: 129.151749610Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 61.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 0.783±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 157-157.5 ºC
- Flash Point: 43.9±13.3 ºC,
- Refractive Index: 1.4238 (589.3 nm 24 ºC)
- Solubility: Slightly soluble (3.1 g/l) (25 º C),
5-methylheptan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Enamine | EN300-1998373-0.05g |
5-methylheptan-2-amine |
53907-81-6 | 0.05g |
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| Enamine | EN300-1998373-0.1g |
5-methylheptan-2-amine |
53907-81-6 | 0.1g |
$490.0 | 2023-09-16 | ||
| Enamine | EN300-1998373-0.25g |
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53907-81-6 | 0.25g |
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| Enamine | EN300-1998373-0.5g |
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53907-81-6 | 0.5g |
$535.0 | 2023-09-16 | ||
| Enamine | EN300-1998373-1.0g |
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53907-81-6 | 1g |
$1142.0 | 2023-05-27 | ||
| Enamine | EN300-1998373-2.5g |
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53907-81-6 | 2.5g |
$1089.0 | 2023-09-16 | ||
| Enamine | EN300-1998373-5.0g |
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53907-81-6 | 5g |
$3313.0 | 2023-05-27 | ||
| Enamine | EN300-1998373-10.0g |
5-methylheptan-2-amine |
53907-81-6 | 10g |
$4914.0 | 2023-05-27 | ||
| Enamine | EN300-1998373-1g |
5-methylheptan-2-amine |
53907-81-6 | 1g |
$557.0 | 2023-09-16 | ||
| Enamine | EN300-1998373-5g |
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5-methylheptan-2-amine Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 5-methylheptan-2-amine
Introduction to 5-methylheptan-2-amine (CAS No. 53907-81-6)
5-methylheptan-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 53907-81-6, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and biochemical research. This aliphatic amine features a seven-carbon chain with a methyl substituent at the fifth carbon and an amino group at the second carbon, making it a versatile building block for synthesizing more complex molecules.
The compound belongs to the class of saturated amines, which are widely recognized for their role in biological and chemical processes. Its structural properties contribute to its utility in various applications, including the development of active pharmaceutical ingredients (APIs) and specialty chemicals. The presence of both a primary amine functionality and a branched alkyl chain enhances its reactivity, allowing for diverse chemical modifications.
In recent years, 5-methylheptan-2-amine has been explored in the context of drug discovery and development. Its unique structural motif makes it a valuable intermediate in synthesizing novel compounds with potential therapeutic benefits. Researchers have been particularly interested in its role as a precursor for bioactive molecules that target specific biological pathways. For instance, derivatives of this compound have been investigated for their pharmacological effects on enzymes and receptors involved in metabolic disorders.
One of the most compelling aspects of 5-methylheptan-2-amine is its role in medicinal chemistry. The compound’s ability to serve as a scaffold for drug design has led to several innovative approaches in developing treatments for neurological and cardiovascular diseases. Studies have demonstrated that modifications to the amine group and the alkyl chain can significantly alter the pharmacokinetic and pharmacodynamic properties of derived compounds. This flexibility makes it an attractive candidate for further exploration in drug development pipelines.
The synthesis of 5-methylheptan-2-amine typically involves multi-step organic reactions, often starting from readily available feedstocks such as pentanols or heptanones. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution reactions, have been optimized to improve yield and purity. These synthetic routes are critical for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
From a biochemical perspective, 5-methylheptan-2-amine has been studied for its potential interactions with biological systems. The compound’s amine group can engage in hydrogen bonding with biomolecules, influencing its solubility and bioavailability. Additionally, its branched structure may affect how it is metabolized within an organism, providing insights into its potential toxicity profile. These factors are essential considerations when evaluating its suitability for therapeutic use.
Recent advancements in computational chemistry have further enhanced the understanding of 5-methylheptan-2-amine’s properties. Molecular modeling techniques allow researchers to predict how this compound might behave in different environments, including within living cells. Such simulations can guide experimental design by identifying promising derivatives before costly synthesis attempts are made. This interdisciplinary approach combines traditional organic chemistry with cutting-edge computational methods to accelerate drug discovery efforts.
The industrial significance of 5-methylheptan-2-amine extends beyond pharmaceuticals. It is also utilized in the production of specialty chemicals used in fragrances, polymers, and agrochemicals. Its versatility as a building block underscores its importance in multiple sectors of the chemical industry. As demand for high-value chemical intermediates grows, compounds like 5-methylheptan-2-amine will continue to play a crucial role in meeting these needs.
In conclusion, 5-methylheptan-2-amine (CAS No. 53907-81-6) is a multifaceted compound with broad applications in pharmaceuticals, biochemical research, and industrial chemistry. Its unique structural features make it an invaluable intermediate for synthesizing complex molecules with potential therapeutic benefits. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance in advancing scientific knowledge and technological innovation.
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